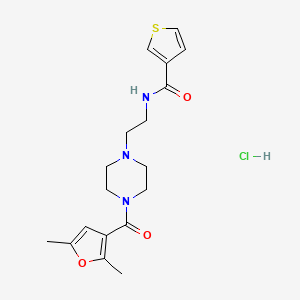

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

Research indicates that compounds similar to N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride may exhibit significant pharmacological activities. Studies have explored their potential as anti-inflammatory and antimicrobial agents. The thiophene ring is known for enhancing the bioactivity of compounds by improving their interaction with biological targets.

Drug Design:

The compound serves as a valuable scaffold in drug design, particularly in developing new therapeutics targeting neurological disorders. Its ability to modulate receptor activity makes it a candidate for further exploration in treating conditions such as depression or anxiety disorders.

Biological Research

In Vitro Studies:

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of drug-resistant bacteria. For example, compounds featuring similar structural motifs have shown efficacy against Acinetobacter baumannii and Klebsiella pneumoniae, highlighting their potential in combating antibiotic resistance .

Mechanism of Action:

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. The structural features allow it to mimic natural substrates, potentially blocking enzyme activity or altering receptor signaling pathways.

Materials Science

Synthesis of Functional Materials:

The unique properties of this compound make it suitable for developing new materials with tailored electronic or mechanical properties. Its incorporation into polymer matrices could lead to advancements in organic electronics or sensors.

Case Study 1: Antibacterial Activity

A study published in MDPI investigated the antibacterial properties of compounds related to this structure against resistant bacterial strains. The results indicated that modifications to the piperazine and thiophene components significantly influenced antibacterial efficacy, suggesting that further optimization could yield more potent agents .

Case Study 2: Neurological Applications

Research has also focused on the neurological implications of similar compounds. A study highlighted the potential of these types of molecules to act on serotonin receptors, providing insights into their use as antidepressants or anxiolytics . The structural similarity to known pharmacophores suggests they may offer therapeutic benefits with fewer side effects.

Analyse Chemischer Reaktionen

Hydrolysis of Amide Bonds

The compound’s primary and secondary amide bonds are susceptible to hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : Cleavage of the thiophene-3-carboxamide bond occurs in concentrated HCl (6M, 100°C), yielding thiophene-3-carboxylic acid and the corresponding amine intermediate .

-

Basic Hydrolysis : Treatment with NaOH (2M, 80°C) selectively hydrolyzes the furan-3-carbonyl-piperazine amide, producing 2,5-dimethylfuran-3-carboxylic acid and a piperazine-ethylamine derivative .

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring undergo alkylation or acylation reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form quaternary ammonium salts, enhancing water solubility .

-

Acylation : Treatment with acetyl chloride (AcCl) in the presence of triethylamine (Et₃N) yields N-acetylated derivatives, which are precursors for further functionalization .

Electrophilic Aromatic Substitution on Heterocycles

The electron-rich thiophene and furan rings participate in electrophilic substitutions:

-

Thiophene Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 4-bromo-thiophene derivatives .

-

Furan Nitration : Limited reactivity due to deactivation by methyl groups; nitration requires fuming HNO₃/H₂SO₄ at 0°C .

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange in polar solvents:

-

Anion Exchange : Treatment with NaBPh₄ in methanol replaces Cl⁻ with tetraphenylborate (BPh₄⁻), improving crystallinity .

| Reaction | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Chloride-to-tetraphenylborate | NaBPh₄, MeOH | RT, 2h | [Compound]⁺BPh₄⁻ | 92% |

Complexation with Metal Ions

The amide and heterocyclic nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in ethanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

| Reaction | Reagents | Conditions | Products | Source |

|---|---|---|---|---|

| Cu(II) coordination | CuCl₂, EtOH | RT, 1h | [Compound-CuCl₂] complex |

Key Findings from Mechanistic Studies

-

Amide Hydrolysis : Follows a two-step mechanism involving protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) .

-

Nucleophilic Catalysis : DBN or DBU enhances acylation reactions by stabilizing intermediates via N-acyl adduct formation .

-

Steric Effects : Methyl groups on the furan ring hinder electrophilic substitution, necessitating harsh conditions .

Eigenschaften

IUPAC Name |

N-[2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S.ClH/c1-13-11-16(14(2)24-13)18(23)21-8-6-20(7-9-21)5-4-19-17(22)15-3-10-25-12-15;/h3,10-12H,4-9H2,1-2H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPRYRWLJQPHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.